Physicochemical Differentiation: Predicted Density and Boiling Point vs. Parent 3‑Aminoazetidin‑2‑one
The target compound exhibits lower predicted boiling point and higher predicted density compared to the parent 3‑aminoazetidin‑2‑one scaffold, reflecting the influence of the unsaturated N‑but‑1‑en‑3‑ynyl side chain on intermolecular interactions and phase‑change behavior . These differences directly affect distillation‑based purification and solvent‑selection strategies during scale‑up.
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 259.4 ± 40.0 °C |
| Comparator Or Baseline | 3‑Aminoazetidin‑2‑one: 315.7 ± 35.0 °C |
| Quantified Difference | ΔT ≈ −56 °C (target boils lower) |
| Conditions | ACD/Labs or analogous predictive algorithm; value from ChemSrc for target and ChemicalBook for comparator |
Why This Matters
The substantially lower boiling point of the target compound indicates greater volatility, which may simplify vacuum‑distillation purification relative to the parent scaffold, reducing thermal degradation risk during isolation.
